molecular formula C7H3F2O2- B123139 2,3-Difluorobenzoic acid CAS No. 4519-39-5

2,3-Difluorobenzoic acid

Cat. No. B123139
CAS RN: 4519-39-5
M. Wt: 158.1 g/mol
InChI Key: JLZVIWSFUPLSOR-UHFFFAOYSA-N
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Description

2,3-Difluorobenzoic acid is a compound with the molecular formula C7H4F2O2 . It has been used as a tracer for determining the extent of recovery of materials injected into oil wells . The compound forms dimers that are stabilized by hydrogen bonds .


Molecular Structure Analysis

The molecular conformation, vibrational, and electronic transition analysis of 2,3-difluorobenzoic acid have been presented using experimental techniques (FT-IR, FT-Raman, and UV) and quantum chemical calculations .


Physical And Chemical Properties Analysis

2,3-Difluorobenzoic acid has a molecular weight of 158.10 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 248.1±20.0 °C at 760 mmHg . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Thermophysical Property Data Analysis

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 2,3-Difluorobenzoic acid . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Conservative Tracers in Petrochemical Exploration

Fluorinated benzoic acids, including 2,3-Difluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations . They are used to track the flow path or pattern of fluids injected into oil or gas bearing formations for enhancing the production of hydrocarbons .

Detection in Complex Matrices

Due to their favorable physico-chemical properties, fluorinated benzoic acids can be detected in complex matrices at low ppb-levels . This makes them useful in various research applications where precise detection and measurement are required .

Hydrogen Bonding Studies

2,3-Difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds . This property makes it a valuable compound in studies related to hydrogen bonding and molecular interactions .

Recovery of Materials Injected into Oil Wells

2,3-Difluorobenzoic acid has been used as a tracer for determining the extent of recovery of materials injected into oil wells . This application is particularly important in the petroleum industry .

Structural and Spectroscopic Characterization

2,3-Difluorobenzoic acid is also used in the structural and spectroscopic characterization of molecules . It can be used in experimental and theoretical electronic and vibrational analyses .

Safety and Hazards

2,3-Difluorobenzoic acid is known to cause skin and eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVIWSFUPLSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871084
Record name 2,3-Difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzoic acid

CAS RN

4519-39-5
Record name 2,3-Difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4519-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-difluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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